2-(Chloromethyl)-5-(2-methoxyphenyl)-1,3-oxazole
Overview
Description
2-(Chloromethyl)-5-(2-methoxyphenyl)-1,3-oxazole is an organic compound that belongs to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a chloromethyl group and a methoxyphenyl group attached to the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-(2-methoxyphenyl)-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methoxybenzoyl chloride with an amine to form an intermediate, which then undergoes cyclization with a chloromethylating agent to yield the desired oxazole compound. The reaction conditions often require the use of a base, such as triethylamine, and a solvent like dichloromethane, under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-5-(2-methoxyphenyl)-1,3-oxazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The methoxyphenyl group can be oxidized under specific conditions to introduce additional functional groups.
Reduction Reactions: The oxazole ring can be reduced to form dihydro- or tetrahydro-oxazole derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-(aminomethyl)-5-(2-methoxyphenyl)-1,3-oxazole, while oxidation of the methoxy group can produce 2-(chloromethyl)-5-(2-hydroxyphenyl)-1,3-oxazole.
Scientific Research Applications
2-(Chloromethyl)-5-(2-methoxyphenyl)-1,3-oxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for compounds with therapeutic effects.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-(2-methoxyphenyl)-1,3-oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. The methoxyphenyl group may enhance the compound’s ability to interact with hydrophobic pockets in target molecules.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-5-phenyl-1,3-oxazole: Lacks the methoxy group, which may affect its reactivity and biological activity.
2-(Bromomethyl)-5-(2-methoxyphenyl)-1,3-oxazole: Similar structure but with a bromomethyl group, which may have different reactivity compared to the chloromethyl group.
2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3-oxazole: The methoxy group is positioned differently, which can influence the compound’s properties.
Uniqueness
2-(Chloromethyl)-5-(2-methoxyphenyl)-1,3-oxazole is unique due to the specific positioning of the chloromethyl and methoxyphenyl groups, which confer distinct chemical and biological properties. The presence of both electron-donating (methoxy) and electron-withdrawing (chloromethyl) groups can influence its reactivity and interactions with other molecules, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-(chloromethyl)-5-(2-methoxyphenyl)-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-14-9-5-3-2-4-8(9)10-7-13-11(6-12)15-10/h2-5,7H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXQWRIEACEHQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CN=C(O2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1094452-07-9 | |
Record name | 2-(chloromethyl)-5-(2-methoxyphenyl)-1,3-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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